N,N'-bis(4-dimethylaminophenyl)butanediamide
Overview
Description
N,N’-bis(4-dimethylaminophenyl)butanediamide is an organic compound with the molecular formula C20H26N4O2 It is known for its unique chemical structure, which includes two dimethylaminophenyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-dimethylaminophenyl)butanediamide typically involves the reaction of 4-dimethylaminobenzaldehyde with butanediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-dimethylaminophenyl)butanediamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-dimethylaminophenyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under conditions that favor the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N,N’-bis(4-dimethylaminophenyl)butanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or dye due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N’-bis(4-dimethylaminophenyl)butanediamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-hydroxyphenyl)butanediamide: Similar structure but with hydroxy groups instead of dimethylamino groups.
N,N’-bis(3,4-dimethylphenyl)butanediamide: Similar structure but with methyl groups instead of dimethylamino groups.
Uniqueness
N,N’-bis(4-dimethylaminophenyl)butanediamide is unique due to its dimethylaminophenyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in fluorescent probes or electronic materials .
Properties
IUPAC Name |
N,N'-bis[4-(dimethylamino)phenyl]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23(2)17-9-5-15(6-10-17)21-19(25)13-14-20(26)22-16-7-11-18(12-8-16)24(3)4/h5-12H,13-14H2,1-4H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRZFOOQTKCBAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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